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molecular formula C10H12O3 B1584737 Methyl tropate CAS No. 3967-53-1

Methyl tropate

Cat. No. B1584737
M. Wt: 180.2 g/mol
InChI Key: OLEWRQVKIUHEJP-UHFFFAOYSA-N
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Patent
US05250744

Procedure details

A three necked one-liter flask equipped with a drying tube, a thermometer and a stopper was flame-dried, cooled and then charged with sodium bicarbonate (2.1 g; 0.025 mole), paraformaldehyde (34.74 g; mole) and 300 mL of dimethylsulfoxide (DMSO). The air in the flask was purged with dry nitrogen and methyl phenylacetate (150.18 g; 1 mole) was added in one portion. Residual ester was washed into the flask using dry DMSO (5 mL). The slurry was then stirred magnetically (initial temperature 22°-23° C.) and the temperature rose slowly over one hour to 33° C. The temperature remained at about 32°-33° C. for 1.5 hrs. at which time the reaction liquid was almost a clear solution. The temperature was then raised to 45°-46° C. over 30 min. and kept at this temperature for 12 hrs. The solution was then allowed to cool and left at room temperature for 9 hrs. The reaction mixture was clear and essentially colorless with only a small amount of a white solid appearing at the bottom of the flask. NMR analysis of the solution indicated approximately an 80% yield of methyl tropate.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
34.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150.18 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1](=O)(O)[O-:2].[Na+].C=O.[C:8]1([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CS(C)=O>[C:15]([O:17][CH3:18])(=[O:16])[CH:14]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:1][OH:2] |f:0.1|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
34.74 g
Type
reactant
Smiles
C=O
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
150.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
The slurry was then stirred magnetically (initial temperature 22°-23° C.) and the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three necked one-liter flask equipped with a drying tube
CUSTOM
Type
CUSTOM
Details
a thermometer and a stopper was flame-dried
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added in one portion
WASH
Type
WASH
Details
Residual ester was washed into the flask
CUSTOM
Type
CUSTOM
Details
at which time the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 45°-46° C. over 30 min.
Duration
30 min
WAIT
Type
WAIT
Details
kept at this temperature for 12 hrs
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
left at room temperature for 9 hrs
Duration
9 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C(CO)C1=CC=CC=C1)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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